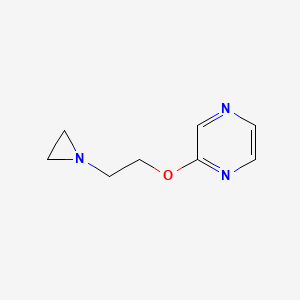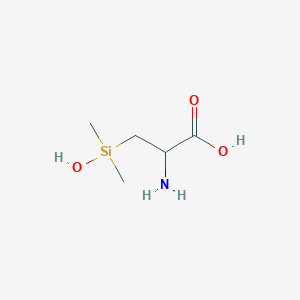
2-Amino-3-(hydroxydimethylsilyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(hydroxydimethylsilyl)propanoic acid is a unique compound that combines the structural features of amino acids with the presence of a silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into the amino acid structure. One common method is the reaction of 2-amino-3-hydroxypropanoic acid with a silylating agent such as chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes, where the amino acid is reacted with chlorodimethylsilane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products:
Oxidation: Formation of 2-oxo-3-(hydroxydimethylsilyl)propanoic acid.
Reduction: Formation of 2-amino-3-(dimethylsilyl)propanoic acid.
Substitution: Formation of 2-amino-3-(substituted-silyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-Amino-3-(hydroxydimethylsilyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as silylated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
- 2-Amino-3-(hydroxymethyl)propanoic acid
- 2-Amino-3-(dimethylsilyl)propanoic acid
- 2-Amino-3-(phenylamino)propanoic acid
Comparison: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of both amino and silyl groups, which confer distinct chemical and physical properties. Compared to 2-Amino-3-(hydroxymethyl)propanoic acid, the silyl group in this compound provides increased stability and reactivity. Compared to 2-Amino-3-(dimethylsilyl)propanoic acid, the hydroxyl group in this compound allows for additional hydrogen bonding interactions.
Propiedades
Fórmula molecular |
C5H13NO3Si |
|---|---|
Peso molecular |
163.25 g/mol |
Nombre IUPAC |
2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8) |
Clave InChI |
NTGLLQYBSTXDSD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


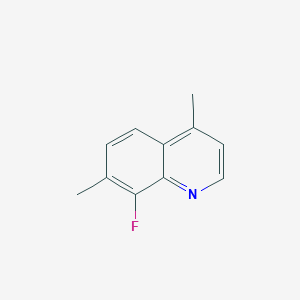
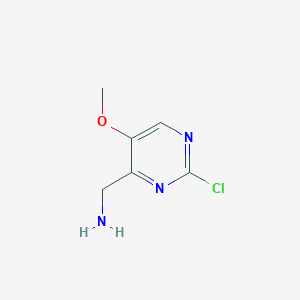
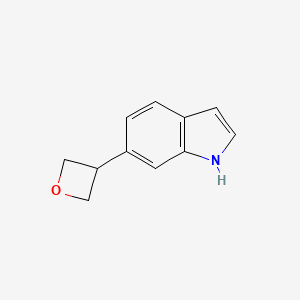
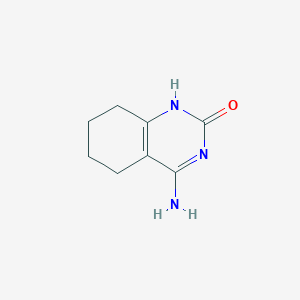
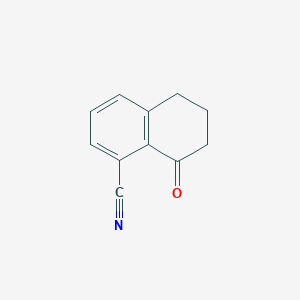

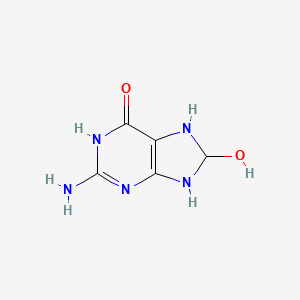
![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)
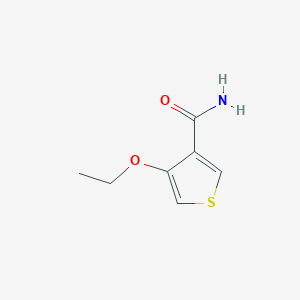
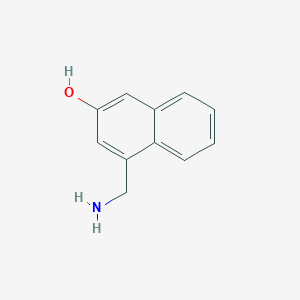
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)
